molecular formula C8H15NSi B11920298 4-Pentenenitrile, 2-(trimethylsilyl)- CAS No. 136121-64-7

4-Pentenenitrile, 2-(trimethylsilyl)-

Cat. No.: B11920298
CAS No.: 136121-64-7
M. Wt: 153.30 g/mol
InChI Key: MHANYJVHELRZCL-UHFFFAOYSA-N
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Description

4-Pentenenitrile, 2-(trimethylsilyl)-: is an organic compound characterized by the presence of a nitrile group and a trimethylsilyl group attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentenenitrile, 2-(trimethylsilyl)- can be achieved through several methods. One common approach involves the reaction of 4-pentenenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds via an S_N2 mechanism, where the nucleophilic attack of the nitrile group on the silicon atom of trimethylsilyl chloride results in the formation of the desired product .

Industrial Production Methods: Industrial production of 4-Pentenenitrile, 2-(trimethylsilyl)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Pentenenitrile, 2-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) in the presence of a catalyst are often used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Primary amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-Pentenenitrile, 2-(trimethylsilyl)- is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a valuable intermediate in drug discovery and development.

Industry: In the industrial sector, 4-Pentenenitrile, 2-(trimethylsilyl)- is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of 4-Pentenenitrile, 2-(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can undergo substitution or elimination reactions. These interactions enable the compound to modify the structure and function of target molecules, leading to its diverse applications in synthesis and research .

Comparison with Similar Compounds

Uniqueness: 4-Pentenenitrile, 2-(trimethylsilyl)- stands out due to the presence of both nitrile and trimethylsilyl groups, which confer unique reactivity and versatility. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .

Properties

CAS No.

136121-64-7

Molecular Formula

C8H15NSi

Molecular Weight

153.30 g/mol

IUPAC Name

2-trimethylsilylpent-4-enenitrile

InChI

InChI=1S/C8H15NSi/c1-5-6-8(7-9)10(2,3)4/h5,8H,1,6H2,2-4H3

InChI Key

MHANYJVHELRZCL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CC=C)C#N

Origin of Product

United States

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